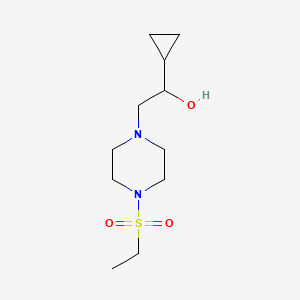

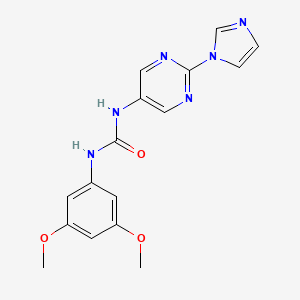

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

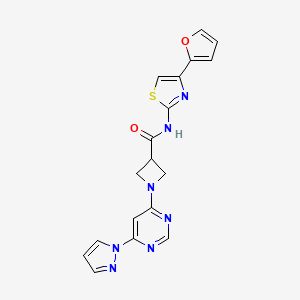

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide, commonly known as BF-Azep, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of azepane derivatives, which are known for their diverse biological activities. BF-Azep has been found to exhibit promising properties, making it a potential candidate for the development of novel therapeutic agents.

Applications De Recherche Scientifique

Protein Kinase B Inhibition

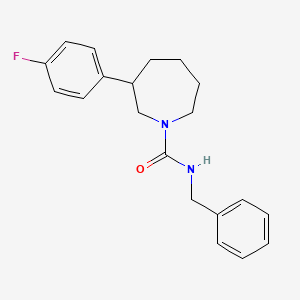

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide derivatives have been evaluated for their inhibitory activity against Protein Kinase B (PKB-alpha), a crucial enzyme involved in signaling pathways related to cancer. Structure-based optimization led to the development of azepane derivatives showing significant in vitro activity against PKB-alpha and enhanced plasma stability, underscoring their potential as therapeutic agents for cancer treatment (Breitenlechner et al., 2004).

Azepinones Synthesis

Research into the synthesis of azepinones, which are valuable heterocyclic compounds with potential pharmaceutical applications, has utilized vinylcarbenoids in Rh(III)-catalyzed C–H activation/[4 + 3] cycloaddition reactions. This methodology offers a novel route to access azepinones efficiently, highlighting the versatility of azepane derivatives in organic synthesis (Cui et al., 2013).

Ionic Liquids Synthesis

Azepane has been utilized in the synthesis of a new family of room temperature ionic liquids, demonstrating its adaptability in creating materials with potential applications in green chemistry and materials science. These ionic liquids, derived from azepane, are investigated for their unique properties, such as low viscosity and high conductivity, indicating their usefulness in various industrial applications (Belhocine et al., 2011).

Antitumor Activity

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide and its derivatives have been studied for their antitumor activity, with some compounds showing efficacy against specific cancer cell lines. The mechanism often involves the modulation of cell cycle distribution and induction of apoptosis, presenting a promising area for the development of new anticancer drugs (Saito et al., 1999).

Bio-imaging Applications

Derivatives of N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide have been employed in the development of fluorescent chemosensors for detecting ions such as Cd2+ and CN−. These chemosensors offer high sensitivity and selectivity, making them valuable tools for environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-19-11-9-17(10-12-19)18-8-4-5-13-23(15-18)20(24)22-14-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVOSPVRYOLHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)